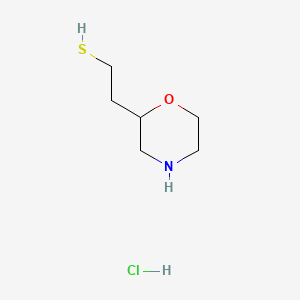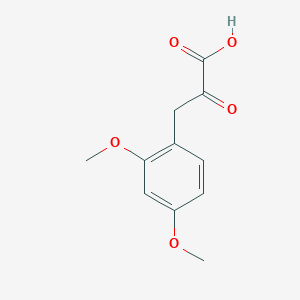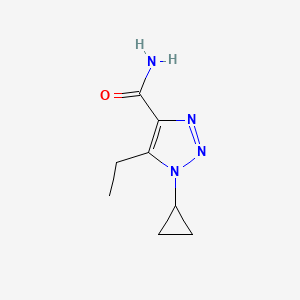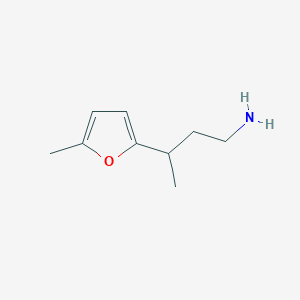
(2,5-Difluoro-4-nitrophenyl)hydrazine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2,5-Difluoro-4-nitrophenyl)hydrazine is an organic compound with the molecular formula C6H5F2N3O2 It is a derivative of hydrazine, where the phenyl ring is substituted with two fluorine atoms at the 2 and 5 positions and a nitro group at the 4 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Difluoro-4-nitrophenyl)hydrazine typically involves the reaction of 2,5-difluoro-4-nitroaniline with hydrazine hydrate. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazine derivative, followed by purification through recrystallization or chromatography.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade reagents and solvents, with optimized reaction conditions to ensure high yield and purity. The product is then subjected to rigorous quality control measures to meet industry standards.
化学反应分析
Types of Reactions: (2,5-Difluoro-4-nitrophenyl)hydrazine undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions, such as using organometallic reagents.
Condensation: The hydrazine moiety can react with carbonyl compounds to form hydrazones, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Organolithium or Grignard reagents.
Condensation: Aldehydes or ketones in the presence of an acid catalyst.
Major Products Formed:
Reduction: (2,5-Difluoro-4-aminophenyl)hydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones with different carbonyl compounds.
科学研究应用
(2,5-Difluoro-4-nitrophenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where hydrazine derivatives have shown efficacy.
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of (2,5-Difluoro-4-nitrophenyl)hydrazine involves its interaction with various molecular targets, including enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The fluorine atoms enhance the compound’s stability and reactivity, making it a valuable tool in biochemical studies.
相似化合物的比较
- (2,4-Difluoro-4-nitrophenyl)hydrazine
- (2,5-Dichloro-4-nitrophenyl)hydrazine
- (2,5-Difluoro-4-aminophenyl)hydrazine
Comparison: (2,5-Difluoro-4-nitrophenyl)hydrazine is unique due to the presence of both fluorine and nitro groups, which impart distinct chemical properties. Compared to its analogs, it exhibits higher stability and reactivity, making it more suitable for specific applications in organic synthesis and research.
属性
分子式 |
C6H5F2N3O2 |
|---|---|
分子量 |
189.12 g/mol |
IUPAC 名称 |
(2,5-difluoro-4-nitrophenyl)hydrazine |
InChI |
InChI=1S/C6H5F2N3O2/c7-3-2-6(11(12)13)4(8)1-5(3)10-9/h1-2,10H,9H2 |
InChI 键 |
ZDRCTOKRULWTLY-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1F)[N+](=O)[O-])F)NN |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![6-(Methoxycarbonyl)imidazo[1,2-a]pyridine-2-carboxylicacid](/img/structure/B13611675.png)



![methyl 2-{3-bromo-5H,6H,8H-imidazo[4,3-c][1,4]oxazin-1-yl}acetate](/img/structure/B13611697.png)
![7,7-dimethyl-1H,2H,3H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridin-3-one](/img/structure/B13611703.png)



![2-[5-(2-Methylcyclopropyl)furan-2-YL]ethan-1-amine](/img/structure/B13611722.png)
![Methyl (1S,2R,5R)-3-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B13611729.png)

